molecular formula C19H14ClNO3S B14150588 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid CAS No. 938006-56-5

2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid

Cat. No.: B14150588
CAS No.: 938006-56-5
M. Wt: 371.8 g/mol
InChI Key: HAJNRAYHNJWZFO-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, a naphthalen-1-ylsulfanyl group, and an acetylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Naphthalen-1-ylsulfanyl Acetylation: Naphthalen-1-thiol is reacted with acetyl chloride in the presence of a base such as pyridine to form naphthalen-1-ylsulfanyl acetate.

    Chlorination: The resulting naphthalen-1-ylsulfanyl acetate is then chlorinated using thionyl chloride to introduce the chloro group.

    Amination: The chlorinated intermediate is reacted with 2-amino-5-chlorobenzoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The naphthalen-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.

    Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Hydrolysis: Corresponding amine and carboxylic acid.

Scientific Research Applications

2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The chloro group and the naphthalen-1-ylsulfanyl group may interact with enzymes or receptors, leading to modulation of their activity. The acetylamino group can also play a role in binding to biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-{[(phenylsulfanyl)acetyl]amino}benzoic acid
  • 2-Chloro-5-{[(methylsulfanyl)acetyl]amino}benzoic acid
  • 2-Chloro-5-{[(ethylsulfanyl)acetyl]amino}benzoic acid

Uniqueness

2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid is unique due to the presence of the naphthalen-1-ylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.

Properties

CAS No.

938006-56-5

Molecular Formula

C19H14ClNO3S

Molecular Weight

371.8 g/mol

IUPAC Name

2-chloro-5-[(2-naphthalen-1-ylsulfanylacetyl)amino]benzoic acid

InChI

InChI=1S/C19H14ClNO3S/c20-16-9-8-13(10-15(16)19(23)24)21-18(22)11-25-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,21,22)(H,23,24)

InChI Key

HAJNRAYHNJWZFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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